molecular formula C16H30O2 B110265 (E)-9-Tetradecen-1-ol acetate CAS No. 23192-82-7

(E)-9-Tetradecen-1-ol acetate

Cat. No.: B110265
CAS No.: 23192-82-7
M. Wt: 254.41 g/mol
InChI Key: XXPBOEBNDHAAQH-VOTSOKGWSA-N
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Description

(E)-9-Tetradecen-1-ol acetate is a volatile substance classified as a Straight Chain Lepidopteran Pheromone (SCLP) and functions as a potent semiochemical in scientific research . Its primary research value lies in its application as a species-specific insect attractant and mating disrupter, providing a key tool for the study and management of various lepidopteran pests . Research applications for this compound are prominent in agriculture, particularly for insects belonging to the Lepidoptera order, such as the codling moth ( Cydia pomonella ), pandemis leafroller ( Pandemis pyrusana ), and the fruit tree leafroller ( Archips argyrospilus ) . It is typically investigated in slow-release formulations and dispensers for behavioral studies and eco-friendly pest control strategies . This compound is approved for use in plant protection products in the European Union, underscoring its established role in agricultural science . This product is strictly for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-tetradec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPBOEBNDHAAQH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014841
Record name (E)-9-Tetradecenyl acetate
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Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23192-82-7, 61319-25-3
Record name (E)-9-Tetradecenyl acetate
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Record name 9-Tetradecen-1-ol, 1-acetate, (9E)-
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Record name 9-Tetradecen-1-ol acetate
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Record name 9-Tetradecen-1-ol, 1-acetate, (9E)-
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Record name (E)-9-Tetradecenyl acetate
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Record name 9-Tetradecen-1-ol, acetate, (9E)-
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Biosynthesis and Metabolic Pathways of E 9 Tetradecen 1 Ol Acetate in Pheromone Producing Organisms

Identification of Precursor Molecules

The biosynthesis of (E)-9-Tetradecen-1-ol acetate (B1210297), like most fatty acid-derived moth pheromones, originates from primary metabolism. The de novo synthesis of fatty acids provides the foundational molecules for the pheromone pathway. This process begins with acetyl-CoA, which is converted into saturated fatty acids by the action of acetyl-CoA carboxylase and fatty acid synthase (FAS). frontiersin.org

The primary saturated fatty acid precursors for C14 pheromones are typically palmitoyl-CoA (C16) or myristoyl-CoA (C14). In cases where palmitoyl-CoA is the starting point, a process of limited chain-shortening, a modified form of β-oxidation, is employed to reduce the carbon chain to the required 14-carbon length. pnas.orgresearchgate.net This controlled chain reduction is a key step that adds to the diversity of potential pheromone components by generating fatty acyl-CoAs of various lengths. researchgate.net

Precursor MoleculeChemical FormulaRole in Biosynthesis
Acetyl-CoAC23H38N7O17P3SThe fundamental building block for fatty acid synthesis.
Palmitoyl-CoAC37H66N7O17P3SA common 16-carbon saturated fatty acyl-CoA that can be chain-shortened to the C14 precursor.
Myristoyl-CoAC35H62N7O17P3SA 14-carbon saturated fatty acyl-CoA that serves as the direct precursor for desaturation.

Enzymatic Transformations in Pheromone Production

Once the C14 saturated fatty acyl-CoA precursor is available, a series of enzymatic reactions modifies the molecule to produce the final (E)-9-Tetradecen-1-ol acetate. These transformations are catalyzed by specialized enzymes located in the pheromone gland and are critical for creating the specific chemical structure required for biological activity. researchgate.net

Desaturase Activity and Stereochemistry

The introduction of a double bond into the fatty acyl chain is a pivotal step in pheromone biosynthesis and is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases (FADs). researchgate.net For this compound, a Δ9-desaturase acts on the myristoyl-CoA (14:CoA) precursor to introduce a double bond at the 9th carbon position. smolecule.com This reaction requires molecular oxygen and a reduced pyridine (B92270) nucleotide cofactor. nih.gov

The stereochemistry of the double bond (E or Z configuration) is strictly controlled by the specific desaturase enzyme. Different species, or even different strains within a species, can possess desaturases that produce either E (trans) or Z (cis) isomers, or a specific ratio of both. dtu.dkthegoodscentscompany.com The evolution of these desaturases and the regulation of their expression are key factors in the divergence of pheromone signals among moth species. pnas.orgresearchgate.net The activation of different desaturase genes from the mRNA already present in the pheromone gland can lead to significant shifts in the pheromone blend. pnas.org

Reductase and Acetyltransferase Activities

Following desaturation, the resulting (E)-9-tetradecenoyl-CoA is converted to the final acetate form through two subsequent enzymatic steps.

First, a fatty acyl-CoA reductase (FAR) catalyzes the reduction of the acyl-CoA functional group to an alcohol, producing (E)-9-Tetradecen-1-ol. frontiersin.orgmdpi.com These reductases, often located in the pheromone gland (pgFARs), can exhibit high substrate specificity and play a crucial role in determining the final composition of the pheromone blend. nih.govtandfonline.com Studies on the Asian corn borer, Ostrinia furnacalis, have shown that the reductase system has a higher substrate specificity than the subsequent acetyltransferase, indicating its importance in controlling the pheromone profile. nih.gov Some FARs show a broad substrate preference, while others are highly specific to the chain length and saturation of the precursor. frontiersin.orgdtu.dk

The final step is the esterification of the fatty alcohol to an acetate. This reaction is catalyzed by an acetyltransferase (AT), which transfers an acetyl group from acetyl-CoA to the (E)-9-Tetradecen-1-ol. frontiersin.orgresearchgate.net Research suggests that, in some species, the acetyltransferase may have a lower substrate specificity compared to the reductase, efficiently converting various fatty alcohols into their corresponding acetates. nih.gov However, the precise role and characterization of the specific acetyltransferases involved in moth pheromone biosynthesis are still areas of active investigation. tandfonline.comnih.gov

EnzymeFunctionSubstrateProduct
Δ9-DesaturaseIntroduces a double bond at the C9 position.Myristoyl-CoA(E)-9-Tetradecenoyl-CoA
Fatty Acyl-CoA Reductase (FAR)Reduces the acyl-CoA to an alcohol.(E)-9-Tetradecenoyl-CoA(E)-9-Tetradecen-1-ol
Acetyltransferase (AT)Esterifies the alcohol to an acetate.(E)-9-Tetradecen-1-olThis compound

Genetic Regulation of Biosynthetic Enzymes

The entire process of pheromone biosynthesis is under precise genetic and hormonal control. The production of the specific enzymes—desaturases, reductases, and acetyltransferases—is regulated at the gene expression level and is often confined to the specialized cells of the female's pheromone gland. mdpi.comnih.gov

The initiation of pheromone production is frequently triggered by a neurohormone known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). smolecule.com Released from the subesophageal ganglion, PBAN acts on the pheromone gland cells to stimulate the biosynthetic pathway.

Transcriptome analyses of pheromone glands have been instrumental in identifying the genes responsible for producing these key enzymes. nih.govresearchgate.netnih.gov Comparative studies show that variations in the DNA sequences and expression levels of desaturase and FAR genes are strongly correlated with the differences in pheromone blends observed between closely related species. nih.gov This genetic variation is a primary driver of the evolution of new pheromone signals and, consequently, reproductive isolation and speciation.

Comparative Analysis of Biosynthetic Pathways Across Lepidopteran Species

While the general framework of fatty acid-derived pheromone biosynthesis is conserved across many lepidopteran species, the specifics of the pathway create the vast diversity of chemical signals observed in nature. pnas.orgresearchgate.net The production of this compound and its isomers is a feature in the pheromone blends of several species, often in combination with other compounds.

For instance, in the beet armyworm, Spodoptera exigua, the pheromone blend includes (Z)-9-tetradecenyl acetate, (Z)-9-tetradecen-1-ol, and (Z,E)-9,12-tetradecadienyl acetate. researchgate.netnih.gov The biosynthesis of this blend involves a complex interplay of multiple desaturases and FARs, with specific genes showing pheromone gland-specific expression. researchgate.net

In contrast, many species within the Tortricinae subfamily typically utilize Δ11 desaturation to produce their 14-carbon pheromone components. researchgate.net The European Corn Borer, Ostrinia nubilalis, exists as two distinct pheromone strains (Z and E) that produce different ratios of (Z)-11- and (E)-11-tetradecenyl acetate. This difference is not due to their desaturase enzymes but rather to the presence of distinct FARs that have a strong preference for either the Z or E isomer of the fatty acyl-CoA precursor. dtu.dk

This comparative evidence underscores that evolutionary changes in the specificity and regulation of just one or a few key enzymes, particularly desaturases and reductases, can lead to major shifts in the final pheromone bouquet. pnas.org This flexibility in the biosynthetic machinery is a fundamental mechanism driving the chemical diversification of mating signals and the evolution of new species in Lepidoptera.

Chemoreception and Neurobiology of E 9 Tetradecen 1 Ol Acetate

Olfactory Receptor Neuron Responses to (E)-9-Tetradecen-1-ol Acetate (B1210297)

Olfactory Receptor Neurons (ORNs) housed within specialized antennal sensilla are the primary detectors of pheromone components like (E)-9-tetradecen-1-ol acetate. The response of these neurons is characterized by high specificity and sensitivity, crucial for distinguishing conspecific signals from the vast array of environmental odors.

In the Asian corn borer moth, Ostrinia furnacalis, a large majority of investigated ORNs respond to both (E)-12- and (Z)-12-tetradecenyl acetate, the two principal pheromone components. nih.gov However, (Z)-9-tetradecenyl acetate acts as a behavioral antagonist, suggesting a complex interplay of neural inputs. nih.gov Research on "rare" males of Ostrinia nubilalis that are attracted to the O. furnacalis pheromone blend revealed differences in ORN tuning compared to normal males. researchgate.net Specifically, in these rare males, the smaller-spiking ORN, typically responsive to Z11-14:OAc, showed virtually non-existent responses to Z12- and E12-14:OAc. researchgate.net This alteration in ORN firing ratios is thought to enable their attraction to a different species' pheromone blend. researchgate.net

In the fall armyworm, Spodoptera frugiperda, male antennae exhibit significantly larger electroantennogram (EAG) responses to (Z)-9-tetradecenyl acetate and (Z,E)-9,12-tetradecadienyl acetate compared to other pheromone components. oup.comoup.com This indicates a high number of ORNs tuned to these specific compounds. Studies in Trichoplusia ni have identified a specific class of sensillum trichodea containing an ORN that is highly sensitive to (Z)-9-tetradecen-1-ol acetate. usda.govresearchgate.net

The specificity of ORNs is remarkable. In the lightbrown apple moth, Epiphyas postvittana, ORNs can distinguish between the primary pheromone component, (E)-11-tetradecenyl acetate, and its geometric isomer, (Z)-11-tetradecenyl acetate, which acts as a behavioral antagonist. nzpps.org

Molecular Mechanisms of Pheromone Binding and Signal Transduction

The journey of a pheromone molecule from the environment to eliciting a neuronal response involves a series of intricate molecular interactions, including binding to specific proteins and activating dedicated receptors.

Pheromone-Binding Protein Interactions

Before reaching the olfactory receptors, hydrophobic pheromone molecules must traverse the aqueous sensillum lymph that bathes the dendrites of the ORNs. This transport is facilitated by Pheromone-Binding Proteins (PBPs), a class of odorant-binding proteins (OBPs). oup.com PBPs are thought to solubilize the pheromone molecules and protect them from enzymatic degradation within the sensillum. oup.com

In the meadow moth, Loxostege sticticalis, the general odorant binding protein 2 (LstiGOBP2) has been shown to have a high binding affinity for the sex pheromone component trans-11-tetradecen-1-yl acetate. plos.org Similarly, in Spodoptera frugiperda, the OBP SfruOBP31 selectively binds to (Z)-9-tetradecenyl acetate and (Z)-11-hexadecenyl acetate, two major components of its sex pheromone blend. mdpi.com This binding is not exclusive to adult moths; a larval-specific OBP in Spodoptera exigua also demonstrates strong binding to a female sex pheromone component. mdpi.com

Olfactory Receptor Activation and Specificity

The specificity of pheromone detection ultimately lies in the interaction between the pheromone molecule and the Olfactory Receptors (ORs) located on the dendritic membrane of the ORNs. These receptors are ligand-gated ion channels that, upon binding with a specific pheromone, initiate a signal transduction cascade leading to the generation of an action potential.

Studies in Ostrinia moths have identified both broadly and narrowly tuned odorant receptors involved in sex pheromone reception. researchgate.netthegoodscentscompany.com For instance, in Ostrinia scapulalis, OscaOR3 responds to several tetradecenyl acetates, including (Z)-9-, (E)-11-, (Z)-11-, (E)-12-, and (Z)-12-tetradecenyl acetates, while OscaOR4 shows high specificity for (E)-11-tetradecenyl acetate. researchgate.net This combination of specifically and broadly responsive receptors allows for the nuanced detection and interpretation of complex pheromone signals.

Co-receptor Function in Pheromone Recognition

Insect olfactory receptors function as heterodimers, consisting of a ligand-binding OR and a highly conserved co-receptor known as Orco. The Orco subunit is essential for the proper localization and function of the OR, forming the ion channel that opens upon ligand binding. While the OR provides the specificity for a particular pheromone, Orco is the constant partner required for the receptor complex to be functional. In Mythimna separata, the full-length sequence of an Orco gene was cloned alongside putative PR genes, highlighting its fundamental role in pheromone reception. frontiersin.orgfrontiersin.org

Electrophysiological Studies of Antennal Responses (e.g., Electroantennography, Single Sensillum Recordings)

EAG studies in Spodoptera frugiperda have demonstrated a clear dose-dependent response of male antennae to pheromone components, with (Z)-9-tetradecenyl acetate and (Z,E)-9,12-tetradecadienyl acetate evoking significantly larger responses than other tested compounds. oup.comoup.com This indicates a high prevalence of receptors for these specific molecules on the male antenna. In Mythimna loreyi, EAG recordings showed that (Z)-9-tetradecen-1-yl acetate evoked the strongest responses from male antennae among nine identified pheromone components. acs.org

SSR has been instrumental in elucidating the functional classification of sensilla and the response profiles of individual neurons. In Trichoplusia ni, SSR led to the discovery of a third class of sensillum trichodea containing an ORN that responds to (Z)-9-tetradecen-1-ol acetate with extremely high sensitivity. usda.gov In Mythimna separata, SSR identified four functional types of trichoid sensilla, each housing three neurons with distinct response profiles to different pheromone components and analogs. frontiersin.orgfrontiersin.org For example, one type of neuron was specifically tuned to the major pheromone component, while others responded to minor components or analogs. frontiersin.orgfrontiersin.org Similarly, in Mythimna loreyi, SSR revealed five functional ORNs housed in four types of trichoid sensilla that could recognize various pheromone components and analogues. acs.org

Insect Species Pheromone Component Electrophysiological Finding Technique
Spodoptera frugiperda(Z)-9-tetradecenyl acetateEvoked larger EAG responses in males compared to other components. oup.comoup.comEAG
Mythimna loreyi(Z)-9-tetradecen-1-yl acetateEvoked the strongest EAG responses in male antennae. acs.orgEAG
Trichoplusia ni(Z)-9-tetradecen-1-ol acetateA specific ORN showed extremely high sensitivity to this compound. usda.govSSR
Mythimna separata(Z)-9-tetradecen-1-yl acetateMsepPR6 receptor is exclusively tuned to this compound. frontiersin.orgfrontiersin.orgSSR, Heterologous Expression
Ostrinia furnacalis(Z)-9-tetradecenyl acetateActs as a behavioral antagonist. nih.govBehavioral Assay, SSR

Neural Processing of Pheromone Signals in the Insect Brain

Once the ORNs on the antenna are activated, they send their axons to a specific region of the insect brain called the antennal lobe (AL). The AL is the primary olfactory center, where information from the ORNs is processed and relayed to higher brain centers. The axons of ORNs that express the same olfactory receptor converge onto distinct, spherical neuropils within the AL called glomeruli.

Pheromone information is typically processed in a specialized and enlarged region of the AL known as the macroglomerular complex (MGC). Each glomerulus within the MGC is dedicated to processing information about a specific component of the pheromone blend. For instance, in the black cutworm moth, Agrotis ipsilon, whose pheromone blend includes (Z)-9-tetradecen-1-yl acetate, the MGC is the site of initial processing of this pheromonal information. biologists.com

Studies have shown that the representation of pheromonal information in the AL can be modulated by other sensory inputs, such as plant odors. In Agrotis ipsilon, the plant volatile heptanal (B48729) was found to influence the responses of pheromone-sensitive neurons in the MGC. biologists.com This suggests that the brain integrates information about both the sexual signal (pheromone) and the environmental context (host plant) at an early stage of olfactory processing. This integration is crucial for behaviors such as mate-finding in a complex odor environment.

Table of Compound Names

Abbreviation/Common Name Chemical Name
This compound(E)-9-Tetradecen-1-yl acetate
(Z)-9-Tetradecenyl acetate(Z)-9-Tetradecen-1-yl acetate
(E)-11-Tetradecenyl acetate(E)-11-Tetradecen-1-yl acetate
(Z)-11-Tetradecenyl acetate(Z)-11-Tetradecen-1-yl acetate
(E)-12-Tetradecenyl acetate(E)-12-Tetradecen-1-yl acetate
(Z)-12-Tetradecenyl acetate(Z)-12-Tetradecen-1-yl acetate
(Z,E)-9,12-Tetradecadienyl acetate(Z,E)-9,12-Tetradecadien-1-yl acetate
(Z)-7-Dodecenyl acetate(Z)-7-Dodecen-1-yl acetate
(Z)-9-Tetradecen-1-ol(Z)-9-Tetradecen-1-ol
(E)-11-Tetradecen-1-ol(E)-11-Tetradecen-1-ol
(E)-11-Hexadecenyl acetate(E)-11-Hexadecen-1-yl acetate
(Z)-11-Hexadecenyl acetate(Z)-11-Hexadecen-1-yl acetate
HeptanalHeptanal

Ecological Role and Behavioral Aspects of E 9 Tetradecen 1 Ol Acetate

Identification as a Sex Pheromone Component in Lepidoptera Species

(E)-9-Tetradecen-1-ol acetate (B1210297) is a recognized component of the sex pheromone blends of several moth species, playing a crucial role in their chemical communication systems for reproduction. Sex pheromones are chemical signals released by an organism to attract an individual of the same species for mating. In moths, females typically produce a species-specific blend of these chemical compounds to attract males. The precise composition and ratio of these components are critical for ensuring species-specific communication and reproductive isolation.

The presence and function of (E)-9-Tetradecen-1-ol acetate can vary significantly among different Lepidoptera species. For instance, in the fall armyworm (Spodoptera frugiperda), the sex pheromone is a complex mixture where (Z)-9-tetradecen-1-ol acetate is a primary component. While the 'E' isomer, this compound, is not a primary attractant for all populations, the composition of the pheromone blend can differ among geographically distinct populations and even between different host strains (corn and rice strains) of S. frugiperda. nih.govresearchgate.net For example, the Brazilian population of this species has been found to contain (E)-7-dodecen-1-yl acetate, a component not identified in other populations. nih.gov

In contrast, the leopard moth (Zeuzera pyrina) utilizes a different blend of pheromones. While the primary components identified in its sex pheromone are (E,Z)-2,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate, the specificity of the blend is crucial for attracting conspecific males. researchgate.net The precise role and presence of this compound in the leopard moth's pheromone blend are less defined compared to its Z-isomer in other species.

This specificity in pheromone composition is a key mechanism for reproductive isolation among moth species, preventing interbreeding and ensuring successful mating within the same species.

The effectiveness of a sex pheromone is not solely dependent on the presence of specific compounds but is critically influenced by the precise ratio of these components in the blend. More than half of the moth species studied utilize pheromone blends consisting of two or more components to achieve reproductive isolation. researchgate.net

In many moth species, the pheromone blend consists of one or more major components, which are the most abundant, and several minor components. While the major components are often sufficient to elicit a long-range attraction response from males, the minor components play a crucial role in close-range courtship and mating behaviors. For example, in the fall armyworm, (Spodoptera frugiperda), (Z)-9-tetradecen-1-ol acetate is a major component, and its combination with another component, (Z)-7-dodecen-1-ol acetate, is necessary for optimal attraction. researchgate.netnih.gov The addition of other identified acetates from female volatiles did not significantly enhance the effectiveness of this two-component blend. nih.gov

The interaction between major and minor components is a finely tuned system. In some cases, a compound that is a major component in one species can act as a minor component or even an antagonist in a closely related species, further contributing to reproductive isolation.

The components of a pheromone blend can interact in synergistic or antagonistic ways. A synergistic effect occurs when the combined effect of two or more components is greater than the sum of their individual effects. For instance, in the Bertha armyworm (Mamestra configurata), neither (Z)-9-tetradecen-1-ol acetate nor (Z)-11-hexadecen-1-ol acetate is attractive to males on its own; however, a mixture of the two is highly attractive, with the optimal ratio being approximately 19:1 of the C16 to C14 acetate. cambridge.org

Conversely, an antagonistic effect occurs when a compound inhibits the attractive effect of another component or the entire blend. This is a common mechanism for maintaining reproductive isolation between closely related species that may share some pheromone components. For example, certain compounds can act as behavioral antagonists, reducing or completely inhibiting the upwind flight of males towards the pheromone source. nih.gov In some cases, a compound that is part of the attractive blend for one species can act as an antagonist for a sympatric species, preventing cross-attraction. ncsu.edu The introduction of a synthetic analog of a pheromone component can also disrupt the balanced olfactory signals and reduce attraction. nih.gov

Pheromone Components in Selected Lepidoptera Species

Species Major Components Minor Components Known Antagonists/Inhibitors
Spodoptera frugiperda (Fall Armyworm) (Z)-9-tetradecen-1-ol acetate, (Z)-7-dodecen-1-ol acetate researchgate.netnih.gov Dodecan-1-ol acetate, 11-dodecen-1-ol acetate, (Z)-9-tetradecenal, (Z)-11-hexadecenal, (Z)-11-hexadecen-1-ol acetate nih.gov (Z)-9-tetradecenyl trifluoromethyl ketone nih.gov
Zeuzera pyrina (Leopard Moth) (E,Z)-2,13-octadecadienyl acetate, (E,Z)-3,13-octadecadienyl acetate researchgate.net (Z)-13-octadecenyl acetate researchgate.net Not specified

| Mamestra configurata (Bertha Armyworm) | (Z)-11-hexadecen-1-ol acetate cambridge.org | (Z)-9-tetradecen-1-ol acetate cambridge.org | Not specified |

Pheromone Blend Composition and Ratios

Role in Mate Attraction and Reproductive Behavior

The primary function of this compound, as part of a species-specific pheromone blend, is to facilitate mate location and initiate reproductive behavior. Female moths release the pheromone plume, which is carried by the wind. Male moths detect the pheromone with specialized receptors on their antennae and fly upwind, following the concentration gradient of the plume to locate the calling female.

This chemical communication is essential for the reproductive success of many moth species, particularly those that are nocturnal or live in dense vegetation where visual cues are limited. The specificity of the pheromone blend ensures that males are attracted to females of the same species, which is the first step in a series of complex courtship and mating behaviors.

Influence of Environmental Factors on Pheromone Efficacy

The effectiveness of pheromones in mediating mate attraction is significantly influenced by various environmental factors. researchgate.net Abiotic factors such as temperature, humidity, and wind play a critical role in the dispersal and stability of the pheromone plume. nih.gov

Temperature: Extreme temperatures can affect the activity levels of moths. Most stored product insect pests, for example, are less active at temperatures below 18°C (65°F) and may also reduce movement at temperatures above 35°C (95°F) to conserve energy. insectslimited.com Temperature also affects the volatility and degradation rate of the pheromone compounds themselves. nih.gov

Humidity: Relative humidity can influence the persistence of pheromones in the environment.

Wind: Wind is crucial for dispersing the pheromone plume, creating a chemical trail for males to follow. However, high wind speeds can disrupt the plume, making it difficult for males to track the source. researchgate.netinsectslimited.com Conversely, in still air, the pheromone does not disperse effectively, limiting its range.

Other Factors: Competing odors from food sources or other chemicals in the environment can interfere with the male's ability to detect the female's pheromone. insectslimited.com Physical obstructions and air currents from ventilation systems can also alter the path of the pheromone plume. insectslimited.com

These environmental variables can create significant challenges for chemical communication and can influence the evolution of pheromone signaling systems and the behaviors associated with them.

Interspecific Chemical Communication and Reproductive Isolation of this compound

In the intricate world of insect chemical communication, the specificity of a sex pheromone signal is paramount to ensure successful mating and maintain species boundaries. Reproductive isolation between closely related and geographically overlapping (sympatric) species is often achieved through unique pheromone blends. While major pheromone components are responsible for long-range attraction, minor components, including geometric isomers like this compound, frequently play a crucial role in preventing interspecific mating attempts. These minor compounds can function as powerful behavioral antagonists, inhibiting the attraction of males from other species and thus enforcing reproductive isolation.

The mechanism of antagonism is a key feature of interspecific (between species) chemical communication. A compound that is a minor, synergistic, or even essential component in one species' pheromone blend can simultaneously act as a potent inhibitor for a closely related species. This ensures that only males of the correct species, which have evolved to recognize and respond positively to the specific blend, are attracted to a calling female.

A clear illustration of this principle is found in the genus Adoxophyes, where different species utilize similar major pheromone components but are kept reproductively isolated by their differential responses to minor components. Research on three sympatric Adoxophyes species in Korea demonstrated that while they all use mixtures of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate as their primary sex pheromone, their response to other compounds varies dramatically. nih.gov

In field trapping experiments, the addition of a related compound, (E)-11-tetradecenyl acetate, to the primary two-component blend had opposite effects on two of the species. It significantly increased the capture of Adoxophyes honmai males, acting as a synergist. Conversely, it exhibited a strong antagonistic effect on the males of another species, referred to as Adoxophyes sp., effectively shutting down their attraction to the lure. nih.gov This differential response is a powerful reproductive isolating mechanism, preventing Adoxophyes sp. males from being attracted to A. honmai females and vice-versa.

The following table summarizes the divergent behavioral responses observed in the Adoxophyes field study, highlighting the role of a minor E-isomer in mediating reproductive isolation.

Table 1: Differential Effects of (E)-11-tetradecenyl acetate on Trap Catches of Two Sympatric Adoxophyes Species

Species Pheromone Lure Composition Observed Effect on Male Capture Ecological Outcome
Adoxophyes honmai (Z)-9-tetradecenyl acetate + (Z)-11-tetradecenyl acetate + (E)-11-tetradecenyl acetate Significant Increase Synergist / Enhances Attraction
Adoxophyes sp. (Z)-9-tetradecenyl acetate + (Z)-11-tetradecenyl acetate + (E)-11-tetradecenyl acetate Strong Decrease Antagonist / Inhibits Attraction

Data sourced from research on reproductive isolation in Adoxophyes species. nih.gov

This dynamic, where a specific geometric isomer serves dual functions as a synergist for one species and an antagonist for another, is a common evolutionary strategy. It allows for the fine-tuning of species-specific communication channels, even when the primary pheromone components are shared. While detailed antagonistic effects of this compound itself are part of the broader study of lepidopteran chemical ecology, the principles demonstrated by closely related compounds underscore its potential importance in maintaining reproductive barriers in complex ecosystems. The presence of such an isomer in a pheromone blend can serve as a critical signal for mate recognition and a barrier to hybridization.

Applications in Integrated Pest Management Ipm Strategies

Development of Pheromone-Based Trapping Systems

Pheromone-based trapping systems are a cornerstone of IPM programs, providing essential data for decision-making and, in some cases, direct pest suppression. These systems utilize lures containing synthetic pheromones, such as (E)-9-Tetradecen-1-ol acetate (B1210297), to attract and capture male moths.

Pheromone traps are highly effective tools for the early detection and monitoring of pest populations. internationalpheromones.com By capturing male moths, these traps help growers and pest management professionals to:

Determine Pest Presence: Confirm the arrival of migratory pests like the fall armyworm in a specific area.

Estimate Population Density: The number of moths captured can provide a relative measure of the pest population, helping to gauge the level of infestation.

Track Population Dynamics: Continuous monitoring allows for the tracking of pest population fluctuations over time, identifying peak activity periods. umn.edu

Inform Control Decisions: Trap data helps to determine if and when pest populations have reached a threshold that necessitates intervention with other control measures.

The effectiveness of monitoring is influenced by the specific blend of pheromones in the lure. For Spodoptera frugiperda, (E)-9-Tetradecen-1-ol acetate is often a major component, but the blend can be optimized for specific geographical populations. For instance, a study in Mexico found that a binary blend of (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate was highly effective for monitoring local fall armyworm populations. scielo.org.mx

Interactive Data Table: Pheromone Blends for Monitoring Spodoptera frugiperda

Mass trapping involves deploying a high density of pheromone traps across a crop area to capture a large enough proportion of the male population to significantly reduce mating and subsequent larval infestations. thepharmajournal.com While monitoring uses a few traps per hectare, mass trapping can involve densities as high as 60 traps per hectare.

The success of mass trapping can be variable. A study on maize found that installing 50 to 60 pheromone traps per hectare was effective in managing fall armyworm, leading to the lowest levels of shoot damage, larval populations, and cob damage. thepharmajournal.com Conversely, another study concluded that mass trapping with synthetic sex pheromones was ineffective as a standalone method for suppressing fall armyworm populations or reducing damage in maize. uonbi.ac.ke This suggests that the efficacy of mass trapping can be influenced by factors such as initial pest density, the size and isolation of the treated area, and the specific trapping system used.

Interactive Data Table: Efficacy of Mass Trapping for Fall Armyworm in Maize

Mating Disruption Techniques Utilizing this compound

Mating disruption is a proactive IPM technique that permeates the atmosphere of a crop with a high concentration of synthetic pheromones. This makes it difficult or impossible for male insects to locate females by following their natural pheromone plumes, thereby disrupting the mating cycle. californiaagriculture.org This method is highly selective and targets the reproductive stage of the pest.

Research has demonstrated the effectiveness of mating disruption for controlling the fall armyworm. A study in Indonesia and Thailand using low-density polyethylene (B3416737) dispensers with a blend of (Z)-9-tetradecen-1-yl acetate and (Z)-11-hexadecen-1-yl acetate found that a density of 30 dispensers per hectare resulted in a 74–90% reduction in male moth trap captures. doaj.orgpei-pusat.org This high level of mating suppression led to a 34–35% reduction in larval damage and a more than 50% decrease in insecticide applications compared to conventional practices. doaj.orgpei-pusat.org

In Brazil, a sprayable microencapsulated pheromone formulation was tested in cotton fields. This approach achieved an 82% median reduction in trap captures and a 27% median reduction in damage to cotton reproductive structures. nih.govcitedrive.com A field study in Tanzania also showed a significant reduction in fall armyworm numbers and leaf damage in maize plots treated with a pheromone-based mating disruption product. slu.se

Formulation and Dispenser Technologies for Controlled Release

The success of both trapping and mating disruption strategies depends heavily on the formulation of the pheromone and the technology used for its controlled release. Dispensers must release the pheromone at a consistent and effective rate over a prolonged period. Various dispenser types are utilized, each with different release characteristics.

Low-Density Polyethylene Dispensers: These are passive dispensers that release the pheromone blend over time. In studies in Indonesia and Thailand, these dispensers contained 2.5 grams of active ingredients and were effective for fall armyworm management. doaj.orgpei-pusat.org

Microencapsulated Sprayable Formulations: This technology involves encapsulating the pheromone in microscopic polymer shells, which can then be sprayed onto the crop like a conventional pesticide. This method was shown to be effective in Brazilian cotton fields for fall armyworm control. nih.govcitedrive.com

Rubber Septa: Commonly used in traps for monitoring, rubber septa are impregnated with a specific dose of the pheromone lure. scielo.org.mx

Pheromone Lure-Matched Traps: The design of the trap itself is crucial. Funnel traps are commonly used for monitoring fall armyworm. pmhe.in

Interactive Data Table: Dispenser Technologies for this compound and Blends

Efficacy Assessment in Field Trials Under Varying Climatic Conditions

The efficacy of pheromone-based strategies can be influenced by environmental factors such as temperature, humidity, and rainfall. mdpi.com The life cycle of the fall armyworm, for example, is shorter in the summer (around 30 days) and longer in cooler months (60-90 days), which affects pest pressure and the timing of control measures. uonbi.ac.ke

Field trials conducted in diverse climatic regions provide insights into the robustness of these technologies:

Indonesia and Thailand (Tropical Climate): Mating disruption proved effective in maize fields across 16 locations in these countries, demonstrating its viability in tropical conditions with high pest pressure. doaj.org

Tanzania (Tropical Climate): A field study showed significant reductions in fall armyworm numbers and damage in maize, indicating efficacy in a smallholder farming context in East Africa. slu.se

Benin (Tropical Climate): A study assessing different pheromone blends and trap types highlighted that local environmental conditions and cropping systems (maize monoculture vs. maize-cowpea intercrop) can influence trap catches. usda.gov

India (Varied Climate): Field experiments in Bengaluru successfully identified a highly effective three-component pheromone blend for the local fall armyworm population, underscoring the importance of regional optimization. pmhe.in

Brazil (Tropical/Subtropical Climate): Large-scale trials in cotton fields demonstrated the success of a sprayable mating disruption formulation under the agricultural conditions of Brazil. nih.gov

These studies collectively suggest that while pheromone-based tactics are adaptable to a range of climates, their optimal implementation may require adjustments based on local environmental conditions and resulting pest phenology.

Environmental Impact and Selectivity in Pest Control

A major advantage of using this compound and other pheromones in IPM is their favorable environmental profile. Unlike broad-spectrum insecticides, which can harm beneficial insects, pollinators, and other non-target organisms, pheromones are highly species-specific. californiaagriculture.org

Selectivity: Pheromones only attract and affect the target pest species, preserving the populations of natural enemies (predators and parasitoids) that help to control pest populations naturally. californiaagriculture.org However, some studies have noted that pheromone traps for Spodoptera frugiperda can sometimes capture non-target moths, such as Agrotis ipsilon. scielo.org.mxunideb.hu The specificity can often be improved by optimizing the blend of pheromone components in the lure.

Low Toxicity: Lepidopteran pheromones, including this compound, are considered to have low toxicity to humans, wildlife, and the environment. epa.gov They are used in very small quantities and are non-toxic in their mode of action, which is behavioral manipulation rather than poisoning.

Reduced Pesticide Use: A key environmental benefit is the significant reduction in the need for conventional insecticide applications. As demonstrated in the mating disruption trials in Southeast Asia, the use of pheromones can lead to a greater than 50% reduction in insecticide use, thereby minimizing the negative environmental impacts associated with these chemicals. doaj.orgpei-pusat.org This reduction in pesticide use also helps to manage the development of insecticide resistance in pest populations. nih.govcitedrive.com

Structure Activity Relationship Sar Studies of E 9 Tetradecen 1 Ol Acetate Analogs

Stereochemical Influence on Biological Activity (E vs. Z Isomers)

The geometry of the double bond in unsaturated pheromone components is a critical determinant of biological activity. The E (trans) and Z (cis) isomers of 9-tetradecen-1-ol acetate (B1210297) can elicit vastly different responses in insects, ranging from strong attraction to inhibition or complete inactivity. This specificity is due to the precise fit required for the pheromone molecule to bind to its corresponding receptor protein on the male moth's antenna.

For many moth species, a specific isomer is the primary active component of the sex pheromone, while the other isomer may be inactive or even act as an antagonist, disrupting the attraction to the primary pheromone. The ratio of E and Z isomers in a pheromone blend is often species-specific and crucial for reproductive isolation between closely related species. For instance, while one species might use a high E to Z ratio, another might use the opposite, ensuring that only males of the same species are attracted.

Electrophysiological studies, such as Electroantennography (EAG), which measures the electrical response of the entire antenna to a chemical stimulus, are often used to quantify the activity of different isomers. Field trapping experiments further validate these findings by measuring the number of male moths attracted to baits containing specific isomers or blends.

Table 1: Comparative Biological Activity of (E)-9-Tetradecen-1-ol Acetate and its (Z) Isomer in Select Lepidopteran Species

SpeciesCompoundBiological Role
Spodoptera frugiperda (Fall Armyworm)(Z)-9-Tetradecen-1-ol acetateMajor sex pheromone component; strong attractant.
Cadra cautella (Almond Moth)(Z)-9-Tetradecen-1-ol acetateMinor component that enhances the attraction of the major component, (Z,E)-9,12-tetradecadienyl acetate. researchgate.net
Argyrotaenia velutinana (Redbanded Leafroller)(E)-11-Tetradecenyl acetate & (Z)-11-Tetradecenyl acetatePart of a multi-component pheromone blend; specific ratio is crucial for attraction.
Euzophera pyriella(Z)-9-Tetradecen-1-ol acetateDid not elicit a significant EAG response or attract many males in field tests for this species. researchgate.net

Note: Data is illustrative of the principle of isomeric specificity. The specific role of this compound can vary significantly between species and is often part of a more complex blend.

Chain Length and Functional Group Modifications

The biological activity of lepidopteran pheromones is also highly sensitive to modifications in the length of the carbon chain and the nature of the terminal functional group. researchgate.net Moth sex pheromones are typically C10 to C18 unsaturated hydrocarbons with a terminal acetate, alcohol, or aldehyde group. nih.gov

Chain Length: Deviations from the optimal chain length of 14 carbons for 9-tetradecen-1-ol acetate generally lead to a significant decrease in activity. A shorter or longer chain can alter the molecule's volatility and its ability to fit into the binding pocket of the specific receptor protein. Even a change of one or two carbons can render the molecule inactive or significantly reduce its efficacy as an attractant.

Functional Group: The acetate ester is a common functional group in moth pheromones and is critical for the activity of this compound. researchgate.net Replacing the acetate group with other functional groups, such as an alcohol (-OH) or an aldehyde (-CHO), can drastically alter the biological response. In some species, the alcohol or aldehyde analog might be a component of the pheromone blend of a different, closely related species, thus contributing to reproductive isolation. nih.gov Studies have shown that the interconversion of these functional groups is a key part of the pheromone biosynthesis pathway and helps create species-specific blends. nih.gov Research into mimics of the acetate function has revealed very strict requirements for both the shape and electron distribution of the functional group for a productive interaction with the receptor. nih.gov

Table 2: Effect of Chain Length and Functional Group Modification on Pheromone Activity (General Findings)

ModificationCompound ExampleGeneral Effect on Biological Activity
Reference Compound This compoundHigh activity in target species.
Chain Length Shortened (E)-9-Dodecen-1-ol acetate (C12)Significantly reduced or no activity.
Chain Length Elongated (E)-9-Hexadecen-1-ol acetate (C16)Significantly reduced or no activity.
Functional Group Change (E)-9-Tetradecen-1-ol (Alcohol)Different biological response; may be an attractant for another species or an inhibitor.
Functional Group Change (E)-9-Tetradecenal (Aldehyde)Different biological response; may be an attractant for another species or an inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. In the context of pheromones, QSAR models aim to establish a mathematical relationship between the structural features of pheromone analogs and their observed activity, such as EAG response or behavioral attraction.

Developing a QSAR model for this compound analogs would involve several steps:

Data Set Compilation: A series of analogs with systematic variations in their structure (e.g., different chain lengths, double bond positions, stereoisomers, and functional groups) is synthesized. The biological activity of each analog is then measured experimentally.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., charge distribution), steric properties (e.g., molecular shape and size), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the calculated descriptors with the measured biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

While specific QSAR models for this compound are not widely published, QSAR studies on other lepidopteran pheromones and insecticidal agents have successfully identified key molecular properties that govern their activity. rsc.orgresearchgate.net These models can be invaluable for designing novel, more potent, or more selective pheromone analogs for use in pest management, potentially reducing the need for extensive synthesis and testing of new compounds.

Molecular Docking and Dynamics Simulations of Pheromone-Receptor Interactions

To understand the structure-activity relationships at a molecular level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction between a ligand (the pheromone molecule) and its protein target (the receptor or binding protein).

Molecular Docking: This technique predicts the preferred orientation of a pheromone molecule when bound to the active site of a receptor protein. The process involves:

A three-dimensional structure of the receptor protein, often an Odorant-Binding Protein (OBP) or a Pheromone Receptor (PR), which can be obtained through methods like X-ray crystallography, NMR spectroscopy, or homology modeling. nih.gov

The 3D structure of the ligand, such as this compound.

A scoring function that estimates the binding affinity (strength of interaction) for different binding poses.

Studies on the Pheromone-Binding Protein (PBP) of the Asian corn borer, Ostrinia furnacalis, with the closely related E-12 and Z-12-tetradecenyl acetates, have provided insights into these interactions. Molecular docking revealed that the acetate headgroup forms a crucial hydrogen bond with a specific amino acid residue (Threonine 9) in the binding pocket. researchgate.net The long hydrocarbon tail of the pheromone is stabilized by hydrophobic interactions with several other amino acid residues (e.g., Met5, Phe12, Trp37, Phe76, Phe118). researchgate.net These specific interactions explain why even small changes to the pheromone's structure, such as altering the isomer geometry or chain length, can disrupt binding and abolish the biological response.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to model the dynamic behavior of the pheromone-receptor complex over time. These simulations provide a more realistic view of the binding stability and can reveal conformational changes in both the protein and the ligand upon binding. MD simulations can help to understand how the pheromone is eventually released from the binding protein to interact with the neuronal receptor, a process that is thought to be triggered by a pH change near the neuron's surface. researchgate.net

Together, these computational approaches are powerful tools for interpreting SAR data and for the rational design of new semiochemicals for pest control. ijbs.com

Advanced Analytical Methodologies for E 9 Tetradecen 1 Ol Acetate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (E)-9-Tetradecen-1-ol acetate (B1210297). It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical GC-MS analysis, the pheromone extract is injected into the GC, where it is vaporized and separated from other components based on boiling point and polarity as it passes through a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a characteristic and reproducible manner.

The resulting mass spectrum is a molecular fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The identification of (E)-9-Tetradecen-1-ol acetate is confirmed by comparing its retention time and mass spectrum with those of a known synthetic standard. researchgate.netnih.govnist.gov The NIST (National Institute of Standards and Technology) library is a common database used for comparing mass spectra of unknown components with known ones. researchgate.netjbsd.in

Quantification is typically achieved by generating a calibration curve from known concentrations of a synthetic standard and comparing the peak area of the analyte in the sample to this curve. This combined approach allows for both confident identification and precise measurement of this compound in various matrices, including insect gland extracts and air samples. nih.gov

Table 1: GC-MS Data for Tetradecenyl Acetate Isomers This table presents typical mass spectrometry data used for the identification of this compound and its (Z) isomer. The fragmentation pattern is key to identification.

CompoundMolecular FormulaMolecular WeightKey Mass-to-Charge Ratios (m/z)
This compoundC₁₆H₃₀O₂254.41 g/mol 41, 43, 55, 61, 67, 81, 95, 194
(Z)-9-Tetradecen-1-ol acetateC₁₆H₃₀O₂254.41 g/mol 41, 43, 55, 61, 67, 81, 95, 194

Data sourced from NIST WebBook. nist.govnist.gov Note that E/Z isomers typically produce identical mass spectra; their separation relies on chromatographic retention time.

Gas Chromatography with Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

While GC-MS can identify and quantify chemical compounds, it cannot determine their biological activity. Gas Chromatography with Electroantennographic Detection (GC-EAD) is a powerful technique that directly measures the physiological response of an insect's antenna to compounds as they elute from a GC column. science.gov This method is crucial for pinpointing which specific compounds in a complex mixture, such as a gland extract, are biologically relevant to the insect. nih.govmdpi.com

In a GC-EAD setup, the effluent from the GC column is split into two paths. One path goes to a standard detector, like a Flame Ionization Detector (FID), which records all separated compounds. The other path is directed over an excised insect antenna mounted between two electrodes. biorxiv.org When a compound that the antenna's receptors can detect passes over it, a change in electrical potential is generated. science.govbiorxiv.org This antennal response is amplified and recorded simultaneously with the FID signal.

By aligning the two chromatograms, researchers can identify exactly which chemical peaks elicit a response from the antenna. researchgate.net This technique is invaluable for confirming the bioactivity of this compound and for screening unknown plant or insect extracts for novel, behaviorally active compounds. nih.govmdpi.com The combination of GC-EAD for bioactivity screening and GC-MS for subsequent identification is a standard workflow in chemical ecology. nih.gov

Table 2: Illustrative GC-EAD Response Profile This table illustrates how GC-EAD data is interpreted to identify bioactive compounds.

Retention Time (min)FID PeakEAD Response (Antennal Signal)Identification (from GC-MS)Bioactivity
12.5PresentNo ResponseHexadecan-1-olInactive
14.2PresentStrong DepolarizationThis compound Active
14.4PresentNo Response(Z)-9-Tetradecen-1-ol acetateInactive
15.1PresentNo ResponseHeptadecan-1-olInactive

Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples where standard one-dimensional GC (1D-GC) fails to provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. gcms.cz This technique utilizes two different GC columns with distinct stationary phases, connected by a modulator. chemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first-dimension column and rapidly re-injects them onto the second, shorter column. chemistry-matters.com

This process creates a highly structured two-dimensional chromatogram (a contour plot) where compounds are separated based on two different chemical properties (e.g., volatility and polarity). azom.com The result is a dramatic increase in peak capacity, allowing for the separation of co-eluting compounds that would appear as a single peak in 1D-GC. gcms.cz GCxGC is particularly useful for analyzing trace-level pheromones in complex natural matrices, such as plant volatile blends or insect gland extracts, where the target compound may be obscured by other components. nih.govresearchgate.net The enhanced separation and increased signal-to-noise ratio provided by GCxGC can be critical for detecting and identifying minor but biologically significant components like this compound. nih.govresearchgate.net

Table 3: Comparison of 1D-GC and GCxGC for Pheromone Analysis

FeatureOne-Dimensional GC (1D-GC)Two-Dimensional GC (GCxGC)
Principle Single column separationTwo columns with different selectivity connected by a modulator gcms.cz
Peak Capacity Lower (hundreds of peaks)Significantly higher (thousands of peaks) azom.com
Resolution Limited; co-elution is common in complex samplesGreatly enhanced; resolves many co-eluting compounds gcms.cz
Sensitivity StandardEnhanced due to peak compression by the modulator
Data Output 1D Chromatogram (Signal vs. Time)2D Contour Plot (Retention Time 1 vs. Retention Time 2) azom.com
Application Routine analysis of simpler mixturesAnalysis of complex matrices, trace-level components, and isomers nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis and purification of pheromones, particularly for separating geometric isomers like the (E) and (Z) forms of 9-Tetradecen-1-ol acetate. mtc-usa.commtc-usa.com Unlike GC, HPLC separates compounds in a liquid phase, which can be advantageous for thermally labile compounds, although this is not typically an issue for pheromone acetates.

The primary strength of HPLC in this context is its ability to achieve challenging separations of isomers. By selecting appropriate stationary phases (e.g., silver-ion impregnated columns or specialized chiral columns) and mobile phases, it is possible to resolve compounds with very similar structures. researchgate.netwalshmedicalmedia.com Reversed-phase HPLC, sometimes at sub-ambient temperatures, has been successfully used to separate pheromone stereoisomers after derivatization. researchgate.netunl.edu This capability is crucial for assessing the isomeric purity of synthetic this compound, as the presence of even small amounts of the (Z) isomer can sometimes inhibit the biological response in the target insect. HPLC is therefore a key quality control tool in the synthesis and formulation of pheromone lures. walshmedicalmedia.com

Table 4: Example HPLC Conditions for Isomer Separation This table provides a generalized example of HPLC parameters that could be adapted for the separation of (E) and (Z) isomers of 9-Tetradecen-1-ol acetate.

ParameterConditionPurpose
Column Silver-ion (Ag+) HPLC column or Reversed-Phase C18The Ag+ column interacts differently with the pi bonds of E and Z isomers, enabling separation.
Mobile Phase Hexane with a small percentage of a polar modifier (e.g., acetonitrile)Optimizes the interaction between the isomers and the stationary phase to achieve resolution.
Flow Rate 1.0 mL/minA standard flow rate to ensure efficient separation without excessive pressure.
Detection UV Detector (at low wavelength, ~210 nm) or Refractive Index (RI) DetectorAcetates lack a strong chromophore, requiring detection at low UV wavelengths or via RI.
Temperature Ambient or Sub-ambientLowering the temperature can sometimes enhance the resolution between closely related isomers. unl.edu

Q & A

Q. What synthetic methodologies are commonly employed to produce (E)-9-Tetradecen-1-ol acetate with high stereochemical purity?

The compound is synthesized via stereoselective acetylation of the corresponding alcohol precursor. For example, catalytic hydrogenation or Wittig reactions are used to establish the (E)-configuration at the double bond. Purification often involves silver nitrate-impregnated silica gel chromatography to separate (E) and (Z) isomers, leveraging differential complexation with unsaturated bonds . Reaction progress is monitored using GC-MS, with final purity validated via NMR and polarimetry .

Q. How is this compound identified and quantified in biological samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for identification. Solid-phase microextraction (SPME) is used to isolate the compound from insect pheromone glands or environmental samples. Quantification relies on calibration curves using synthetic standards, with detection limits as low as 0.1 ng/μl . For field studies, electroantennography (EAG) validates bioactive fractions .

Q. What are the primary research applications of this compound in entomology?

The compound is a key component of sex pheromone blends in Lepidoptera, such as Spodoptera frugiperda (fall armyworm). It is used in ecological studies to monitor pest populations via trap lures and to disrupt mating behaviors. Blends often combine it with other acetates (e.g., Z-7-dodecenyl acetate) at species-specific ratios to optimize attraction .

Advanced Research Questions

Q. How can contradictions in thermodynamic data, such as enthalpy of vaporization (ΔvapH), be resolved?

Discrepancies in ΔvapH values (e.g., 89.1 vs. 90.0 kJ/mol) arise from methodological differences in GC calibration, temperature ranges (e.g., 310–398 K), and sample purity. To reconcile data, researchers should standardize protocols using high-purity reference materials and validate results via static vapor pressure measurements. Statistical tools like Bland-Altman analysis assess inter-laboratory variability .

Q. What strategies optimize pheromone blend ratios for field trapping under varying climatic conditions?

Blend efficacy depends on temperature, humidity, and wind patterns. For example, a 81:0.5:0.5:18 ratio of this compound, Z-7-dodecenyl acetate, Z-9-dodecenyl acetate, and Z-11-hexadecenyl acetate is effective for Spodoptera frugiperda. Dose-response experiments and factorial design studies refine ratios, while climate-controlled wind tunnels simulate environmental effects on volatilization .

Q. What challenges arise in maintaining stereochemical stability during storage and application?

The (E)-isomer can isomerize to the (Z)-form under UV exposure or elevated temperatures. Storage at –20°C in amber vials with antioxidant additives (e.g., BHT) mitigates degradation. Purity is periodically verified via chiral GC or HPLC. Field applications use slow-release dispensers (e.g., rubber septa) to stabilize release kinetics .

Q. How do analytical techniques distinguish (E)- and (Z)-isomers in complex matrices?

Silver nitrate-coated silica gel TLC or HPLC columns separate isomers based on differential π-complex formation. FTIR spectroscopy identifies C=C stretching vibrations (E: ~965 cm⁻¹; Z: ~730 cm⁻¹). Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial geometry .

Methodological Notes

  • Stereochemical Analysis: Use chiral columns (e.g., Cyclodextrin-based) for enantiomeric resolution.
  • Field Trials: Deploy delta traps with sticky cards, replacing lures every 2 weeks to maintain efficacy .
  • Safety: Avoid dermal exposure; use PPE (gloves, goggles) during synthesis .

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(E)-9-Tetradecen-1-ol acetate

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